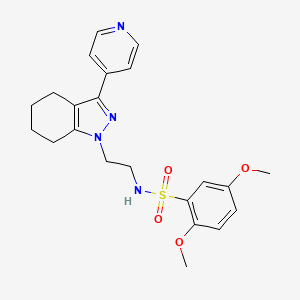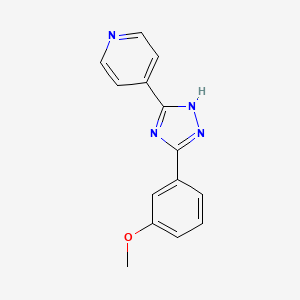
4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The presence of a methoxyphenyl group could potentially contribute to the compound’s overall properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyridine ring and a 1,2,4-triazole ring. These rings are likely connected by a carbon atom. The 3-methoxyphenyl group is probably attached to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyridine and 1,2,4-triazole rings could make this compound participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy group) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antibacterial Agents
The [1,2,4]triazolo[4,3-a]pyridine motif has been explored for its antibacterial properties. Researchers have identified derivatives with promising antibacterial activity against various pathogens. These compounds could serve as leads for developing new antibiotics .
Antithrombotic Agents
Certain [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit antithrombotic effects. These compounds may interfere with blood clotting mechanisms, making them relevant for preventing thrombosis and related cardiovascular conditions .
Anti-Inflammatory Compounds
The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated anti-inflammatory properties. Researchers have investigated its potential in modulating inflammatory pathways, which could be valuable for treating inflammatory diseases .
Antiproliferative Activity
Some [1,2,4]triazolo[4,3-a]pyridines exhibit antiproliferative effects against cancer cells. These compounds may interfere with cell division and growth, making them interesting candidates for cancer therapy .
Herbicidal Agents
Researchers have explored [1,2,4]triazolo[4,3-a]pyridines as herbicides. These compounds could selectively target unwanted plants, providing an eco-friendly approach to weed control .
Molecular Chemosensors
The [1,2,4]triazolo[4,3-a]pyridine family can function as molecular chemosensors. They respond to specific metal ions, anions, and amino acids, making them useful for detecting and quantifying these species in analytical chemistry .
Luminophores
Certain [1,2,4]triazolo[4,3-a]pyridines are employed in constructing luminophores. These compounds exhibit fluorescence properties, which find applications in materials science, imaging, and sensing .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNTTWPSBJUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)
![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)
![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)
![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)
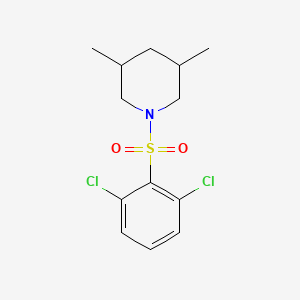
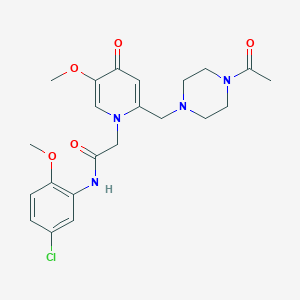
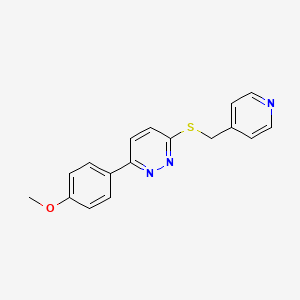
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
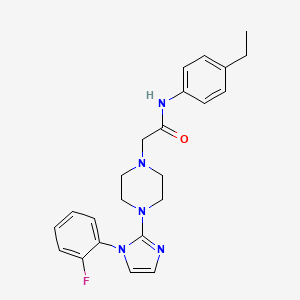
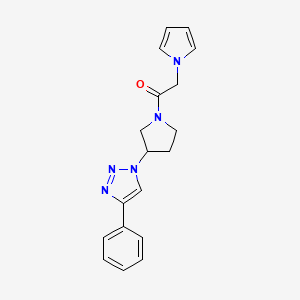
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

